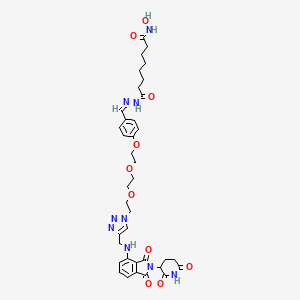

HDAC6 degrader 9c

Description

Properties

CAS No. |

2235382-05-3 |

|---|---|

Molecular Formula |

C37H45N9O10 |

Molecular Weight |

775.82 |

IUPAC Name |

N-[(Z)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide |

InChI |

InChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22- |

InChI Key |

MHILTYZXXFOWJH-WVKHYPTHSA-N |

SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)C=NNC(=O)CCCCCCC(=O)NO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HDAC6 degrader 9c, dHDAC6 9c |

Origin of Product |

United States |

Rational Design and Preclinical Synthesis of Hdac6 Degrader 9c

Conceptual Design of Degrader 9c as a PROTAC Molecule

HDAC6 degrader 9c, also known as dHDAC6 9c, was conceived as a bifunctional PROTAC designed to hijack the ubiquitin-proteasome system (UPS) for the selective elimination of HDAC6. medkoo.comprobechem.comdcchemicals.com The design process involved the strategic integration of three key components: a ligand for an E3 ubiquitin ligase, a ligand for the HDAC6 target protein, and a chemical linker to connect them. nih.gov

The design of this compound utilized a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. researchgate.net Specifically, thalidomide (B1683933) analogues, such as pomalidomide (B1683931), were selected as the CRBN-recruiting moiety. medkoo.comwisc.edu This choice was foundational, as the mechanism of action for degrader 9c was demonstrated to be dependent on the engagement of the CRBN E3 ligase. wisc.edu Competitive binding experiments showed that the presence of free pomalidomide could abolish the degradation of HDAC6 induced by 9c, confirming that recruitment of CRBN is essential for its activity. wisc.edu While other E3 ligases like von Hippel-Lindau (VHL) have been used to create HDAC6 degraders, they often necessitate different structural requirements, such as significantly longer linkers, compared to CRBN-based degraders. researchgate.nettandfonline.com

The linker component of a PROTAC is critical, as its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex and, consequently, degradation efficiency. nih.gov In the development of this compound and related compounds, various linkers were synthesized and evaluated, including those incorporating different triazole-polyethylene glycol (PEG) structures. researchgate.net Structure-activity relationship studies have shown that the type of linker can significantly impact degradation potency. For instance, some studies on CRBN-recruiting HDAC6 PROTACs suggest that alkyl-based linkers may confer greater degradation efficiency compared to PEG-based linkers. chemrxiv.org The linker in degrader 9c was rationally designed to bridge the non-selective HDAC inhibitor and the pomalidomide moiety effectively, facilitating the productive assembly of the HDAC6-PROTAC-CRBN complex. researchgate.netwisc.edu

Structure-Activity Relationship (SAR) and Structure-Degradation Relationship (SDR) Studies

Following the initial design, extensive SAR and SDR studies were conducted to optimize the degrader's performance. These studies systematically altered each component of the PROTAC to understand its impact on target engagement, ternary complex formation, and degradation potency.

The choice of the E3 ligase ligand is a determinant of degradation efficacy. For the family of compounds including 9c, pomalidomide was used as the CRBN E3 ligase ligand. wisc.edu The critical role of this moiety was confirmed in mechanistic studies where co-treatment with excess pomalidomide competitively inhibited CRBN binding and rescued HDAC6 from degradation. wisc.edu Researchers also developed in-cell ELISA assays to quantify the binding affinity of various thalidomide derivatives, using HDAC6 degradation as a readout to assess how effectively different ligands could engage the E3 ligase. wisc.edu These investigations provided valuable insights for optimizing the E3 ligase-binding component of future PROTACs.

The initial development of this compound established that a non-selective pan-HDAC inhibitor could be used to selectively degrade HDAC6. researchgate.net This approach was highly effective, with degrader 9c demonstrating potent and selective activity. For example, compound 9c induced dose-dependent degradation of HDAC6 with a half-maximal degradation concentration (DC50) of 34 nM in MCF-7 breast cancer cells and achieved its maximal effect at a concentration of 80 nM in MM.1S multiple myeloma cells. probechem.com The degradation of HDAC6 by 9c led to a corresponding increase in the acetylation of its substrate, α-tubulin. medkoo.comprobechem.com

Later studies explored replacing the non-selective warhead with a selective HDAC6 inhibitor, Nexturastat A. wisc.edumdpi.com This led to a new generation of degraders with improved potency and selectivity. For instance, one such degrader, compound 9 from a 2019 study (distinct from the original 9c), showed a DC50 value of 3.2 nM in MM.1S cells and induced HDAC6 degradation at concentrations as low as 1 nM. mdpi.com These findings underscore how modifications to the HDAC6-binding motif can significantly enhance degradation potency and target specificity.

Research Findings on HDAC6 Degraders

The table below summarizes the degradation potency of this compound and other related compounds discussed in the text.

| Compound Name | HDAC6 Binder | E3 Ligase Ligand | DC50 | Cell Line | Max Degradation (Dmax) | Notes |

| This compound | Non-selective hydroxamate | Pomalidomide (CRBN) | 34 nM | MCF-7 | ~70.5% | First-generation degrader demonstrating selective degradation with a non-selective warhead. probechem.comresearchgate.net |

| This compound | Non-selective hydroxamate | Pomalidomide (CRBN) | N/A | MM.1S | Maximal effect at 80 nM | Potent activity in multiple myeloma cells. probechem.comtandfonline.com |

| Compound 9 (An et al., 2019) | Nexturastat A | Pomalidomide (CRBN) | 3.2 nM | MM.1S | >90% | Second-generation degrader with improved potency using a selective HDAC6 inhibitor. mdpi.com |

| Compound 17c (Lober et al., 2025) | Ethyl hydrazide-based | Pomalidomide (CRBN) | 14 nM | MM.1S | 91% | Demonstrates high potency with a novel warhead and an alkyl spacer. chemrxiv.org |

Linker Length, Rigidity, and Chemical Nature Optimization for Enhanced Degradation

The efficacy of a Proteolysis Targeting Chimera (PROTAC), such as this compound, is critically dependent on the linker that connects the protein of interest (POI) ligand to the E3 ligase ligand. The linker's characteristics—its length, rigidity, and chemical composition—are not merely a spacer but play a crucial role in facilitating the formation of a stable and productive ternary complex between HDAC6, the degrader, and the E3 ligase, typically Cereblon (CRBN).

Research into the structure-activity relationships of HDAC6 degraders has demonstrated that linker optimization is a key determinant of degradation efficiency. Studies have shown that variations in linker length can significantly impact the potency of degradation. For CRBN-based HDAC6 degraders, a systematic exploration of linker lengths, often employing polyethylene (B3416737) glycol (PEG) or alkyl chains, has been crucial in identifying optimal distances for inducing effective ubiquitination and subsequent degradation of HDAC6. While excessively short linkers may lead to steric clashes and prevent the formation of a viable ternary complex, overly long or flexible linkers can result in unproductive binding events and decreased efficacy.

The chemical nature of the linker also influences the physicochemical properties of the degrader, such as solubility and cell permeability. The incorporation of moieties like triazoles, often introduced via "click chemistry," can enhance metabolic stability and provide a degree of rigidity. The rigidity of the linker is another critical parameter; a more rigid linker can reduce the entropic penalty of ternary complex formation, thereby enhancing its stability and leading to more efficient degradation. The optimization of these linker properties is an empirical process, often requiring the synthesis and evaluation of a library of compounds to identify the ideal combination for potent and selective HDAC6 degradation.

| Parameter | Influence on Degrader Efficacy | Common Approaches |

| Length | Determines the distance and orientation between HDAC6 and the E3 ligase. | Alkyl chains, Polyethylene glycol (PEG) units |

| Rigidity | Affects the entropic cost of ternary complex formation. | Incorporation of cyclic structures (e.g., phenyl rings) or alkynes. |

| Chemical Nature | Impacts solubility, cell permeability, and metabolic stability. | Use of amides, ethers, and triazoles. |

Preclinical Synthetic Methodologies for Degrader 9c and Analogues

The synthesis of this compound and its analogues on a research scale involves multi-step chemical processes designed to be efficient and allow for the systematic modification of its constituent parts: the HDAC6-binding warhead, the E3 ligase ligand, and the connecting linker.

Convergent and Divergent Synthetic Routes

The construction of bifunctional molecules like degrader 9c can be approached through two primary synthetic strategies: convergent and divergent synthesis.

A convergent synthesis is a widely employed strategy for PROTACs. In this approach, the three main components—the HDAC6 inhibitor warhead (often a hydroxamic acid derivative), the linker, and the E3 ligase ligand (such as pomalidomide)—are synthesized or obtained separately. These fragments are then coupled together in the final stages of the synthesis. For instance, a common convergent route involves the synthesis of a linker with reactive handles at both ends. One end is then coupled to the pomalidomide moiety, and the other end is coupled to the HDAC6 inhibitor. This approach is highly modular, allowing for different combinations of warheads, linkers, and E3 ligase ligands to be readily assembled to explore structure-activity relationships.

A divergent synthesis strategy, particularly amenable to solid-phase synthesis, begins with one of the core components, typically the E3 ligase ligand, attached to a solid support. The linker is then built upon this foundation, followed by the attachment of the HDAC6 warhead. This method is particularly advantageous for creating a library of degraders where the E3 ligase ligand is kept constant while the linker and warhead are varied. The final products are then cleaved from the resin. This approach can streamline the purification process and is well-suited for high-throughput synthesis of analogues for screening purposes.

Optimization of Reaction Conditions for Yield and Purity in Research Scale

The synthesis of this compound involves several key chemical transformations that must be optimized to ensure high yield and purity, which are critical for accurate biological evaluation. The most common reactions in the assembly of such PROTACs are amide bond formations and deprotection steps.

Amide coupling reactions are frequently used to connect the linker to the warhead and the E3 ligase ligand. The choice of coupling reagents (e.g., HATU, HOBt, EDC) and reaction conditions (solvent, temperature, and base) is crucial. Optimization often involves screening different reagent combinations to maximize yield and minimize side reactions, such as epimerization. For instance, the coupling of a carboxylic acid-functionalized linker with an amine-containing warhead or E3 ligase ligand requires careful selection of conditions to drive the reaction to completion without degrading sensitive functional groups like the hydroxamic acid.

Deprotection steps are also critical. The hydroxamic acid moiety, a key zinc-binding group in many HDAC inhibitors, is often protected during synthesis (e.g., as a benzyl (B1604629) or silyl (B83357) ether) to prevent its interference with other reactions. The final deprotection step must be carried out under conditions that are mild enough to avoid cleavage of other labile bonds within the complex PROTAC molecule. For example, catalytic hydrogenation to remove a benzyl protecting group is a common method, and the choice of catalyst and reaction time must be optimized to ensure complete deprotection without affecting other parts of the molecule.

The following table outlines typical optimization parameters for key reactions in the synthesis of degrader 9c analogues:

| Reaction Type | Key Parameters for Optimization | Desired Outcome |

| Amide Coupling | Coupling reagent, solvent, temperature, reaction time, base. | High yield, high purity, minimal side products. |

| Deprotection | Deprotecting agent, solvent, temperature, reaction time. | Complete removal of protecting groups, preservation of the final molecule's integrity. |

| Click Chemistry (if applicable) | Catalyst (e.g., Cu(I) source), solvent, temperature. | High yield and regioselectivity of the triazole formation. |

Isotopic Labeling Strategies for Mechanistic Research

To elucidate the mechanism of action of this compound, isotopic labeling is an invaluable tool. By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the degrader's structure, researchers can track its metabolic fate, quantify its engagement with target proteins, and gain insights into the dynamics of ternary complex formation.

One common strategy is the synthesis of a ¹³C- or ¹⁵N-labeled version of the degrader. This can be achieved by starting the synthesis with a commercially available labeled precursor of one of the building blocks, for example, a labeled amino acid that is a precursor to the pomalidomide or linker moiety. These labeled degraders can then be used in mass spectrometry-based proteomics experiments to accurately quantify the extent of HDAC6 degradation in complex biological samples.

Deuterium labeling is another powerful technique. Introducing deuterium atoms at specific positions in the molecule can create a "heavy" version of the degrader. This can be used as an internal standard in quantitative mass spectrometry assays. Furthermore, deuterium labeling at sites of potential metabolism can be used to study the metabolic stability of the degrader by observing the kinetic isotope effect.

While specific isotopic labeling studies for degrader 9c have not been detailed in the public domain, the general strategies employed for other PROTACs and small molecule probes are directly applicable. These studies are crucial for a deeper understanding of the pharmacokinetics and pharmacodynamics of this class of compounds.

Comprehensive Mechanistic Characterization of Hdac6 Degrader 9c Action

Target Engagement and Degradation Kinetics in Cellular Systems

The efficacy of a protein degrader is defined by its ability to engage its target protein and induce its degradation in a potent and timely manner. The following sections detail the characterization of HDAC6 degrader 9c in cellular environments.

Quantitative Assessment of HDAC6 Protein Levels Post-Treatment

Treatment of cells with this compound leads to a dose-dependent reduction in the levels of HDAC6 protein. reagency.co In MCF-7 breast cancer cells, western blot analysis has been used to quantify the remaining HDAC6 protein levels after exposure to the degrader. reagency.co These studies confirm that as the concentration of 9c increases, the amount of HDAC6 protein decreases, demonstrating effective target degradation. reagency.co This degradation is accompanied by a corresponding increase in the acetylation of α-tubulin, a primary substrate of HDAC6, which confirms the functional consequence of HDAC6 removal. reagency.co

Determination of Half-maximal Degradation Concentration (DC50) and Maximum Degradation (Dmax)

Key parameters that define the potency and efficacy of a degrader are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The DC50 represents the concentration of the degrader required to achieve 50% of the maximum protein degradation, while Dmax is the maximum percentage of protein degradation achievable. For this compound, these values have been determined in various cell lines. In MCF-7 cells, compound 9c demonstrated a DC50 of 34 nM and a Dmax of 70.5%. mdpi.com In another study using MCF-7 cells, the DC50 was reported as 6.11 ± 0.40 nM with a Dmax of 76.85 ± 0.73% of the vehicle-treated control. wisc.edu

| Cell Line | DC50 (nM) | Dmax (%) | Source |

|---|---|---|---|

| MCF-7 | 34 | 70.5 | mdpi.com |

| MCF-7 | 6.11 ± 0.40 | 76.85 ± 0.73 | wisc.edu |

Time-Course Studies of HDAC6 Degradation and Resynthesis

The kinetics of HDAC6 degradation induced by compound 9c have been investigated through time-course studies. In MCF-7 cells treated with 2 µM of 9c, significant degradation of HDAC6 was observed to begin around the 2-hour mark. wisc.edu This rapid onset of degradation highlights the efficiency of the targeted protein degradation process. wisc.edu Such studies are crucial for understanding the temporal dynamics of the degrader's action, from initial protein removal to the eventual resynthesis of the target protein by the cell.

Specificity Profiling Against Other Deacetylases and Proteome-Wide Off-Targets

An essential characteristic of a targeted degrader is its specificity for the intended target. This compound was developed from a non-selective pan-HDAC inhibitor. researchgate.net Despite the non-selective nature of the binding warhead, the resulting degrader exhibits remarkable selectivity for HDAC6. researchgate.net Profiling against other HDAC isoforms, including HDAC1, 2, and 4, showed that 9c selectively degrades HDAC6. researchgate.net However, some studies have indicated that at higher concentrations (2 µM), 9c may also inhibit class I HDACs in the nucleus, as evidenced by an increase in acetylated histone H3. wisc.edu This suggests that while the primary and most potent effect is the degradation of HDAC6, some off-target inhibitory effects may occur at higher concentrations. wisc.edu It is important to note that 9c did not induce the degradation of Ikaros family zinc finger proteins (IKZF1/3), which are known neosubstrates of the CRBN E3 ligase machinery that 9c hijacks. wisc.edu

Elucidation of Ubiquitin-Proteasome System (UPS) Dependency

The targeted degradation of proteins by small molecule degraders like 9c is designed to occur via the ubiquitin-proteasome system (UPS). This system is the primary cellular machinery for regulated protein degradation.

Dependence on Proteasome Activity

Mechanistic studies have confirmed that the degradation of HDAC6 mediated by compound 9c is dependent on the activity of the proteasome. reagency.coresearchgate.net This was demonstrated through experiments where cells were co-treated with 9c and a proteasome inhibitor, such as MG132. wisc.edu The presence of the proteasome inhibitor abolished the degradation of HDAC6 that would typically be induced by 9c. wisc.edu This finding provides direct evidence that the removal of HDAC6 by 9c is not due to other cellular processes but is specifically channeled through the proteasome for degradation. wisc.edu Furthermore, the requirement of the CRBN E3 ligase for the degradation process was confirmed by competitive binding experiments with pomalidomide (B1683931), which binds to CRBN and prevents the action of 9c. wisc.edu

Role of E3 Ligase Components

The mechanism of action for this compound is fundamentally dependent on its ability to hijack the cell's native protein disposal machinery, specifically the ubiquitin-proteasome system (UPS). reagency.coresearchgate.net This process is initiated by the recruitment of an E3 ubiquitin ligase. This compound is a proteolysis-targeting chimera (PROTAC) that incorporates a thalidomide-type ligand, which specifically engages the Cereblon (CRBN) E3 ligase. mdpi.comprobechem.commedkoo.com CRBN is the substrate receptor component of the larger Cullin-RING E3 ubiquitin ligase 4A (CRL4A) complex.

Mechanistic studies have unequivocally demonstrated the critical role of CRBN. wisc.edu Co-treatment of cells with this compound and an excess of pomalidomide, the CRBN ligand, effectively abolishes the degradation of HDAC6. wisc.edu This occurs because pomalidomide competitively binds to CRBN, preventing the degrader from docking and forming the necessary ternary complex. wisc.edu This confirms that the recruitment of the CRBN E3 ligase is an essential step for the degrader's function. wisc.edu The entire CRL4^CRBN^ complex, which includes components such as Cullin-4A and DDB1, is implicitly involved in the subsequent ubiquitination of the target protein.

Detection of Ubiquitinated HDAC6 Species in Response to Degrader 9c

The primary function of recruiting the CRBN E3 ligase is to catalyze the transfer of ubiquitin molecules to the target protein, HDAC6. This polyubiquitination marks HDAC6 for destruction by the 26S proteasome. The involvement of the ubiquitin-proteasome pathway in the action of degrader 9c has been confirmed through inhibitor studies. wisc.edu

Co-treatment of cells with this compound and MG132, a known proteasome inhibitor, completely rescues HDAC6 from degradation. wisc.edu This demonstrates that the activity of the proteasome is required for the removal of HDAC6, which is a hallmark of PROTAC-mediated degradation. While direct visualization of polyubiquitinated HDAC6 species (appearing as a high-molecular-weight smear on a Western blot) specifically for degrader 9c is not explicitly detailed in the available literature, the abolition of degradation by proteasome inhibitors serves as strong biochemical evidence that HDAC6 is indeed ubiquitinated in response to the degrader. wisc.edu This ubiquitination is the crucial step that bridges the formation of the ternary complex to the final degradation of the protein.

Analysis of Ternary Complex Formation and Stability

The cornerstone of the activity of this compound is the formation of a ternary complex, consisting of HDAC6, the degrader molecule itself, and the CRBN E3 ligase. researchgate.netmdpi.com This complex brings the target protein into close proximity with the E3 ligase, facilitating efficient ubiquitination.

Biophysical Characterization of Protein-Protein and Protein-Degrader Interactions

This compound was identified as a potent and selective degrader of HDAC6 through cell-based assays. researchgate.net It induces the degradation of HDAC6 in a dose-dependent manner. reagency.comedkoo.com The efficiency of a degrader is often quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation observed). For degrader 9c, these values have been characterized in different cell lines, highlighting its potent activity.

Competition experiments further illuminate the interactions within the ternary complex. The degradation of HDAC6 by 9c can be abolished by co-treatment with a competitive ligand for HDAC6, such as the pan-HDAC inhibitor 2c. wisc.edu This indicates that the "warhead" portion of degrader 9c must bind to HDAC6 to enable its degradation. wisc.edu Similarly, as mentioned previously, competition with the CRBN ligand pomalidomide also blocks degradation, confirming the necessity of the degrader binding to CRBN. wisc.edu

| Parameter | Value | Cell Line | Reference |

|---|---|---|---|

| DC₅₀ | 34 nM | MCF-7 | researchgate.net |

| Dₘₐₓ | ~70.5% | MCF-7 | researchgate.net |

| Maximal Effect Concentration | ≥ 80 nM | MM.1S | probechem.comwisc.edu |

Live-Cell Imaging of Ternary Complex Dynamics

While direct live-cell imaging studies visualizing the formation and dynamics of the specific HDAC6-9c-CRBN ternary complex are not described in the reviewed literature, such techniques have been applied to other HDAC6 PROTACs. nih.gov For instance, by fusing a fluorescent protein like EGFP to HDAC6, researchers have been able to track the distribution and degradation of the protein in real-time upon treatment with a degrader. nih.gov These methods confirm the rapid depletion of the target protein from its cellular compartment. Although not specifically documented for 9c, it is inferred that it would follow a similar dynamic process of engaging cytoplasmic HDAC6 and inducing its rapid clearance. wisc.edunih.gov

Investigating Cooperativity and Allosteric Effects in Complex Assembly

The stability of the ternary complex is a key determinant of a PROTAC's efficacy and can be influenced by cooperativity—where the binding of one protein to the PROTAC enhances the binding of the second protein. While detailed biophysical studies quantifying the cooperativity (alpha value) of the HDAC6-9c-CRBN complex are not available, the degradation profile of many PROTACs is subject to the "hook effect". nih.govnih.gov The hook effect describes the phenomenon where, at very high concentrations, the degrader's efficiency decreases. nih.govnih.gov This is because the high concentration of the degrader favors the formation of separate binary complexes (HDAC6-9c and CRBN-9c) rather than the productive ternary complex, thus inhibiting efficient degradation. nih.gov The dose-response curves for other HDAC6 degraders show this characteristic bell shape, and it is a common feature of PROTACs acting through this ternary complex mechanism. nih.gov

Downstream Cellular and Molecular Consequences of HDAC6 Degradation

The selective degradation of HDAC6 by degrader 9c leads to predictable and measurable downstream cellular effects, primarily related to the loss of HDAC6's enzymatic function. The most well-documented consequence is the hyperacetylation of α-tubulin, a major and well-established substrate of HDAC6. reagency.comedkoo.com

In multiple cell lines, including MCF-7, HeLa, and MM.1S, treatment with this compound results in a significant and dose-dependent increase in the levels of acetylated α-tubulin. reagency.cowisc.edu This effect is a direct result of removing HDAC6, the enzyme responsible for deacetylating tubulin. reagency.co A time-course study in MCF-7 cells showed that significant degradation of HDAC6 and a corresponding upregulation of tubulin acetylation occur approximately two hours after treatment with degrader 9c. wisc.edu This demonstrates a rapid and efficient functional consequence of the degrader's action. wisc.edu

Interestingly, because the "warhead" of degrader 9c is derived from a non-selective HDAC inhibitor, it can also inhibit other HDACs, such as class I HDACs in the nucleus, leading to a slight increase in acetylated histone H3. researchgate.netwisc.edu However, its primary and most potent effect is the selective degradation of HDAC6. wisc.edu The increase in acetylated tubulin following treatment with 9c is significantly more pronounced than what is observed from its residual inhibitory activity alone, confirming that the degradation of the HDAC6 protein is the main driver of this downstream effect. wisc.edu

Modulation of Key HDAC6 Substrates

This compound functions by inducing the degradation of histone deacetylase 6 (HDAC6), a primarily cytoplasmic enzyme that regulates the acetylation status of several non-histone proteins. researchgate.netnih.gov By removing HDAC6, the degrader indirectly leads to the hyperacetylation of its key substrates, altering their function.

α-tubulin Acetylation Status: One of the most well-characterized substrates of HDAC6 is α-tubulin. nih.gov The degradation of HDAC6 by compound 9c leads to a significant and rapid increase in the acetylation of α-tubulin. wisc.edu In a time-course experiment using MCF-7 breast cancer cells, a notable upregulation of tubulin acetylation was observed approximately two hours after treatment with degrader 9c. wisc.edu This hyperacetylation is a direct consequence of removing the primary deacetylase responsible for this post-translational modification. nih.govwisc.edu Studies on triple-negative breast cancer cells (MDA-MB-231) further confirmed that compound 9c selectively increases the acetylation of α-tubulin, highlighting the compound's specificity for the HDAC6 pathway. researchgate.net

Cortactin Dynamics: Cortactin is an actin-binding protein that plays a significant role in the polymerization and arrangement of the actin cytoskeleton. frontiersin.orgresearchgate.net HDAC6-mediated deacetylation of cortactin is required for its proper function in modulating actin dynamics. frontiersin.orgresearchgate.net The degradation of HDAC6 would lead to hyperacetylated cortactin, which has been shown to alter its interaction with F-actin and affect actin-related processes. frontiersin.orgplos.org Research indicates that HDAC6 modulates cell motility by changing the acetylation level of cortactin. wisc.edu By degrading HDAC6, compound 9c influences cortactin dynamics, which has downstream effects on cell migration and cytoskeletal organization. wisc.eduresearchgate.net

Table 1: Effects of HDAC6 Degradation on Key Substrates

| Substrate | Effect of HDAC6 Degradation | Functional Consequence |

|---|---|---|

| α-tubulin | Increased Acetylation | Stabilization of microtubules |

| Hsp90 | Increased Acetylation | Disruption of chaperone function |

| Cortactin | Increased Acetylation | Altered actin dynamics |

Impact on Cytoskeletal Organization and Dynamics

The cytoskeleton, a dynamic network of protein filaments, is crucial for cell shape, motility, and intracellular transport. HDAC6 is a key regulator of cytoskeletal dynamics through its deacetylation of α-tubulin and cortactin. mdpi.com

The degradation of HDAC6 by compound 9c, and the subsequent hyperacetylation of α-tubulin, leads to more stable microtubules. mdpi.com This increased stability can affect processes that rely on dynamic microtubule rearrangement, such as cell division and migration.

Effects on Autophagy and Protein Aggregation Pathways

HDAC6 plays a critical role in cellular quality control, particularly in the clearance of misfolded or aggregated proteins through autophagy. frontiersin.orgembopress.org It acts as a linker, bringing ubiquitinated protein aggregates to the microtubule motor protein dynein for transport to the aggresome. frontiersin.org The aggresome is then cleared by the autophagic machinery. plos.org

A crucial step in this process is the fusion of autophagosomes with lysosomes to form autolysosomes, where the protein cargo is degraded. nih.govembopress.org HDAC6 is essential for this fusion event. nih.govembopress.org It recruits a cortactin-dependent actin-remodeling machinery, which assembles an F-actin network that facilitates the fusion. nih.gov

By inducing the degradation of HDAC6, compound 9c is predicted to impair these critical steps in quality control autophagy. The absence of HDAC6 would disrupt the transport of protein aggregates and, more importantly, inhibit the maturation of autophagosomes into degradative autolysosomes. nih.govembopress.org This can lead to an accumulation of protein aggregates and a failure of the cell to clear damaged organelles, which has been linked to neurodegeneration. embopress.org Interestingly, this function of HDAC6 appears specific to quality-control autophagy, as it is reportedly dispensable for starvation-induced autophagy. embopress.org

Influence on Cell Proliferation, Migration, and Viability in Preclinical Models

The mechanistic actions of this compound translate into significant effects on cancer cell behavior in preclinical studies. The compound has demonstrated potent anti-cancer activity across various models.

Cell Proliferation and Viability: In a study on high-grade serous ovarian cancer (HGSOC) cells, a targeted HDAC6 protein degrader was shown to decrease cell proliferation and viability. nih.gov Similarly, in studies with multiple myeloma (MM) cells, degrader 9c demonstrated a significant inhibition of cell growth, which was more pronounced than that of the pan-HDAC inhibitor SAHA at similar concentrations. wisc.edu In triple-negative breast cancer cells (MDA-MB-231), compound 9c was found to effectively induce apoptosis, leading to an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of cell death. researchgate.net This was accompanied by the upregulation of the pro-apoptotic protein caspase-3 and downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Cell Migration: Consistent with its impact on cytoskeletal dynamics, this compound has been shown to impair cancer cell migration. In a wound-healing assay using MDA-MB-231 cells, compound 9c led to an 80% inhibition of gap closure, demonstrating a significant reduction in cell motility. researchgate.net The degradation of HDAC6 in HGSOC cells also resulted in decreased cell migration. nih.gov This effect is directly linked to the altered acetylation of key cytoskeletal regulators like cortactin. wisc.edu

Table 2: Preclinical Anti-Cancer Effects of this compound

| Cell Line | Cancer Type | Effect |

|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Induced apoptosis, inhibited migration |

| MM.1S | Multiple Myeloma | Inhibited proliferation |

| HGSOC cells | High-Grade Serous Ovarian Cancer | Decreased proliferation, migration, and viability |

Preclinical Efficacy and Pharmacodynamic Profiling of Hdac6 Degrader 9c

In Vitro Efficacy Studies in Disease-Relevant Cell Lines

HDAC6 degrader 9c has demonstrated significant anti-cancer activity across a wide range of malignant cell lines. As the most potent compound in its series, it exhibits a half-maximal inhibitory concentration (IC50) of 7 nM against HDAC6. nih.gov

In a comprehensive screening against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines, compound 9c showed robust growth-inhibitory action. The mean half-maximal growth inhibition (GI50) was 2.64 μM, with nearly all cell lines showing a GI50 value below 5 μM. nih.gov This indicates broad anti-proliferative activity across various cancer types, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov Notably, the compound exhibited significantly lower cytotoxicity in non-tumor cell lines. nih.gov

Table 1: In Vitro Potency and Growth Inhibition of this compound. nih.gov

Further mechanistic studies were conducted using the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, against which 9c has a GI50 of 3.25 μM. nih.gov In these cells, the compound selectively increased the acetylation of α-tubulin, a non-histone protein and known HDAC6 substrate, confirming its target engagement in a cellular context. nih.gov

The anti-cancer effects of 9c in MDA-MB-231 cells are mediated through multiple mechanisms:

Induction of Apoptosis: The compound effectively induced programmed cell death, leading to an accumulation of cells in the apoptotic sub-G1 phase of the cell cycle. nih.gov

Modulation of Apoptotic Proteins: It upregulated the pro-apoptotic protein caspase-3 while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Inhibition of Cell Signaling: Treatment with 9c led to a reduction in phosphorylated extracellular signal-regulated kinase (ERK)1/2, a key pathway involved in cell proliferation and survival. nih.gov

Impairment of Cell Motility: In a wound-healing assay, the compound inhibited cell migration, achieving an 80% inhibition of gap closure. nih.gov

Table 2: Cellular Effects of this compound in MDA-MB-231 Breast Cancer Cells. nih.gov

A time-course study in the MCF-7 breast cancer cell line showed that significant degradation of HDAC6 and a corresponding increase in tubulin acetylation occurred approximately two hours after treatment with the compound. wisc.edu This degradation was confirmed to be dependent on the ubiquitin-proteasome pathway, as co-treatment with the proteasome inhibitor MG132 or the CRBN ligand pomalidomide (B1683931) abolished the degradation effect. wisc.edu

Currently, there is no publicly available scientific literature detailing studies on the specific effects of this compound in cellular models of neurodegenerative diseases.

The immunomodulatory potential of this compound has been suggested through its effects on immune checkpoint proteins. In studies using the MDA-MB-231 breast cancer cell line, compound 9c was found to reduce the expression of Programmed Death-Ligand 1 (PD-L1). nih.gov PD-L1 is a critical immune checkpoint protein that tumor cells often exploit to evade surveillance by the immune system. nih.gov By downregulating PD-L1, this compound may help enhance anti-tumor immunity. nih.gov

There is no publicly available scientific literature detailing studies on the synergistic effects of co-treating with this compound and other standard-of-care agents.

In Vivo Efficacy Assessment in Animal Models of Disease

Currently, there is no publicly available scientific literature detailing the efficacy of this compound in xenograft or syngeneic animal models of disease.

Efficacy in Genetically Engineered Mouse Models (GEMMs) of Cancer or Neurodegeneration

A thorough review of published scientific literature reveals no specific studies evaluating the efficacy of this compound in genetically engineered mouse models of either cancer or neurodegenerative diseases. While the broader class of HDAC6 inhibitors has been investigated in various preclinical models, data pertaining exclusively to the in vivo application and therapeutic effect of this compound in GEMMs is not present in the accessible scientific domain.

Evaluation in Rodent Models of Inflammation or Autoimmune Disease

There are no available research findings from studies using this compound in rodent models of inflammation or autoimmune diseases. The therapeutic potential of targeting HDAC6 has been explored in animal models of conditions such as inflammatory bowel disease and rheumatoid arthritis using other specific inhibitors or genetic knockout approaches. However, dedicated in vivo studies to assess the efficacy of this compound in these disease contexts have not been reported in the literature.

Pharmacodynamic Biomarker Analysis in Tissues from Animal Models

No in vivo studies have been published that analyze pharmacodynamic biomarkers in animal tissues following the administration of this compound. In vitro research has established that a key pharmacodynamic effect of this compound is the degradation of HDAC6, which consequently leads to an increase in the acetylation of its substrate, α-tubulin. wisc.edu While this provides a clear biomarker, its measurement and correlation with dose and efficacy in animal tissues have not been documented for this specific degrader.

Dose-Response Characterization and Exposure-Response Relationships in Animal Studies

Data on the dose-response characterization or exposure-response relationships of this compound from animal studies are not available in the public scientific record. All reported dose-response data for this compound, such as its half-maximal degradation concentration (DC₅₀), have been determined through in vitro experiments in cell lines. The translation of these parameters to an in vivo setting has not been published.

Biodistribution and Preclinical Pharmacokinetics (PK) in Animal Models

Investigations into the in vivo behavior of PROTAC (Proteolysis Targeting Chimera) molecules like this compound are critical for their development, yet such data for this specific compound is limited.

Tissue Distribution Analysis in Relevant Organs

There are no published preclinical studies detailing the biodistribution or tissue distribution of this compound in relevant organs of animal models. Information regarding the concentration of the compound in tissues such as the brain, tumors, or inflamed joints following systemic administration is currently unavailable.

Evaluation of Half-life and Clearance in Preclinical Species

Specific pharmacokinetic parameters, including the half-life and clearance rate of this compound in any preclinical species, have not been reported in the scientific literature. The challenges in optimizing the pharmacokinetic properties of PROTACs are widely acknowledged in the field, but in vivo characterization for this particular molecule has not been made public.

Impact of Formulation Strategies on PK in Animal Models

Currently, there is a notable absence of publicly available research specifically detailing the impact of different formulation strategies on the pharmacokinetic (PK) profile of the chemical compound this compound in animal models. While the preclinical efficacy and mechanism of action of this compound have been subjects of investigation, studies evaluating how various formulation approaches may influence its absorption, distribution, metabolism, and excretion (ADME) have not been published.

The development of effective oral formulations for molecules in the class of Proteolysis Targeting Chimeras (PROTACs), to which this compound belongs, is an area of active research. PROTACs often present challenges to formulation scientists due to their high molecular weight, poor solubility, and low permeability, which can limit their oral bioavailability.

General strategies being explored to enhance the in vivo performance of PROTACs, which could be applicable to future studies on this compound, include:

Solubility Enhancement: Techniques such as the use of amorphous solid dispersions, which involve dispersing the compound in a polymer matrix, are being investigated to improve the dissolution rate and solubility of PROTACs. mdpi.com

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), micelles, and lipid-based nanoparticles are being explored to improve the solubility and absorption of hydrophobic compounds. mdpi.com

Prodrug Approaches: Modifying the chemical structure to create a prodrug that is converted to the active compound in the body can sometimes improve pharmacokinetic properties. wuxiapptec.com

Co-administration with Food: The presence of food can alter the gastrointestinal environment, and for some compounds, administration with food can enhance absorption. Studies with other PROTACs have shown that fed-state simulated intestinal fluid can improve their solubility. wuxiapptec.comwuxiapptec.com

While these formulation strategies hold promise for improving the pharmacokinetic profiles of PROTACs, it is important to reiterate that specific data for this compound is not available. Therefore, no data tables or detailed research findings on the impact of formulation strategies on its pharmacokinetics in animal models can be provided at this time. Future research in this area would be necessary to elucidate the optimal formulation for this specific compound.

Advanced Methodological Applications and Omics Studies with Hdac6 Degrader 9c

Proteomic and Interactomic Profiling

Proteomic and interactomic studies are crucial for understanding the global cellular effects of a targeted protein degrader. These methods can reveal changes in protein expression, identify the direct and indirect substrates of the degradation pathway, and map the protein-protein interaction networks that are altered.

Quantitative Proteomics for Global Protein Expression Changes

Quantitative proteomics, typically employing mass spectrometry, allows for a global survey of changes in protein abundance following treatment with a compound. For an HDAC6 degrader, this technique would be used to confirm the selectivity of the degrader by measuring the levels of all detectable proteins in the cell. The ideal outcome would show a significant decrease only in HDAC6 levels, with minimal off-target effects on other proteins, including other HDAC isoforms.

While the principle of using quantitative proteomics to assess the selectivity of HDAC6 degraders is well-established, specific studies detailing a global protein expression analysis following treatment with HDAC6 degrader 9c are not present in the available literature. Research on this compound has primarily utilized Western blotting to confirm the degradation of HDAC6 and to check the levels of a small number of other selected HDACs. researchgate.net

Ubiquitinome Analysis to Identify Substrates of Degrader-Induced Ubiquitination

This compound functions by inducing the ubiquitination of HDAC6, marking it for proteasomal degradation. researchgate.net Ubiquitinome analysis, often involving the enrichment of ubiquitinated peptides (using antibodies or other affinity reagents) followed by mass spectrometry, can identify proteins that undergo changes in their ubiquitination status.

Applying this method to cells treated with this compound would be expected to identify HDAC6 as a primary target of increased ubiquitination. Furthermore, such an analysis could reveal other potential off-target substrates of the degrader-E3 ligase complex. However, specific ubiquitinome profiling data from studies using this compound have not been published. The mechanism is understood to proceed via the ubiquitin-proteasome pathway, but a systematic, unbiased identification of all ubiquitination events induced by this specific compound is not available. nih.gov

Proximity Ligation Assays and Immunoprecipitation-Mass Spectrometry for Protein-Protein Interactions

Investigating the protein-protein interactions of HDAC6 is key to understanding its diverse cellular roles. Immunoprecipitation of HDAC6 followed by mass spectrometry (IP-MS) can identify its binding partners. Proximity Ligation Assays (PLA) can validate these interactions within intact cells. Treatment with this compound would be expected to disrupt these interactions as the HDAC6 protein is eliminated.

While these techniques are standard for studying protein interactomes, their specific application to map the consequences of HDAC6 degradation by compound 9c has not been detailed in the scientific literature. Studies have focused on the general interactions of HDAC6 or the effects of its inhibition, rather than the specific impact of its degradation by this particular compound.

Transcriptomic and Epigenomic Investigations

HDAC6 primarily functions in the cytoplasm, but it can also influence gene expression. nih.gov Transcriptomic and epigenomic studies can elucidate how the degradation of HDAC6 ultimately affects gene regulation and the chromatin landscape.

RNA Sequencing to Elucidate Gene Expression Pathways Affected by HDAC6 Degradation

RNA sequencing (RNA-seq) provides a comprehensive snapshot of the transcriptome, revealing which genes are up- or down-regulated following a specific perturbation. Applying RNA-seq to cells treated with this compound would identify the gene expression pathways that are sensitive to the loss of HDAC6 protein. This could uncover novel roles for HDAC6 in cellular signaling and gene regulation.

Despite the power of this technique, transcriptomic studies specifically utilizing this compound have not been reported. Research into the transcriptomic effects of HDAC6 has typically involved the use of HDAC6-selective inhibitors or genetic knockdown, which may have different downstream consequences than protein degradation. researchgate.net

Structural Biology and Computational Modeling

Understanding the three-dimensional architecture of the ternary complex—comprising the degrader, the target protein (HDAC6), and an E3 ubiquitin ligase—is fundamental to the rational design and optimization of potent and selective degraders. researchgate.netnih.gov Structural biology and computational modeling are indispensable tools in this endeavor.

The direct visualization of the ternary complex provides the most definitive evidence of a degrader's mode of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods used to solve the high-resolution structures of these assemblies. nanoimagingservices.comnih.gov

Obtaining a crystal structure of the HDAC6-degrader 9c-E3 ligase complex would offer an atomic-level snapshot of the protein-protein and protein-ligand interactions that drive complex formation. nih.govresearchgate.net This information is invaluable for:

Confirming the binding mode: Verifying how degrader 9c simultaneously engages HDAC6 and the E3 ligase.

Identifying key interactions: Pinpointing the specific amino acid residues at the interface between HDAC6 and the E3 ligase that are crucial for complex stability. nih.gov

Guiding rational design: Providing a structural blueprint for modifying the linker length and composition or the warheads of degrader 9c to enhance binding affinity, cooperativity, and degradation efficiency. nih.govdundee.ac.uk

Cryo-EM has emerged as a powerful alternative, particularly for large, flexible, or difficult-to-crystallize complexes, which are common in the study of PROTACs. nanoimagingservices.comthermofisher.com This technique can capture the complex in a near-native state and potentially reveal different conformational states, offering insights into the dynamic nature of the assembly. nanoimagingservices.comthermofisher.com The application of cryo-EM to degrader-induced complexes is a growing area that promises to accelerate the structural understanding of molecules like this compound. nih.govthermofisher.com

Table 1: Representative Structural Data for PROTAC-Mediated Ternary Complexes

| Complex Components | PDB ID | Resolution (Å) | Method | Key Structural Insights |

| SMARCA2-PROTAC-VHL | 7Z6L | 2.10 | X-ray Crystallography | Reveals specific protein-protein contacts and linker conformation |

| BRD4BD2-MZ1-VHL | 5T35 | 2.05 | X-ray Crystallography | First PROTAC ternary complex structure; defined cooperativity |

| PTPN2-Cmpd-1-CRBN/DDB1 | N/A | ~3.5 | Cryo-EM | Showcased dynamic conformations and weak inter-protein contacts |

This table presents examples of publicly available structures for other PROTAC-mediated complexes to illustrate the type of data generated from such studies.

While static structures from crystallography or cryo-EM are crucial, the ternary complexes formed by degraders are highly dynamic. acs.orgchemrxiv.org Molecular dynamics (MD) simulations are computational techniques that model the movement of atoms and molecules over time, providing a window into the flexibility and stability of the HDAC6-degrader 9c-E3 ligase complex. nih.govresearchgate.net

MD simulations can be used to:

Assess Stability: Predict the stability of the ternary complex by calculating metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and degrader atoms over the simulation time. nih.govresearchgate.net

Analyze Conformational Dynamics: Explore the different shapes (conformations) the complex can adopt. This is critical because only certain conformations may be productive for the transfer of ubiquitin to HDAC6. acs.orgacs.org

These simulations are computationally intensive but offer a level of detail about the dynamic behavior of the complex that is difficult to obtain through experimental methods alone. chemrxiv.org

Computational docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceopen.comscienceopen.com In the context of this compound, docking and virtual screening are powerful tools for the design of new, improved analogs.

The process typically involves:

Building a Model: Creating a computational model of the ternary complex, often guided by an existing crystal structure or generated through protein-protein docking algorithms. nih.govresearchgate.net

Virtual Screening: Using this model to screen large virtual libraries of chemical compounds. This can be used to identify novel warheads for HDAC6 or the E3 ligase, or to explore a wide variety of different linkers. scienceopen.comzenodo.org

Analog Design: For a known degrader like 9c, docking can be used to predict how modifications to its structure will affect its fit within the binding pockets of HDAC6 and the E3 ligase. This allows chemists to prioritize the synthesis of analogs that are most likely to have improved properties, such as higher affinity or better selectivity. biorxiv.orgacs.org

This in silico approach accelerates the design-build-test cycle of degrader development by focusing laboratory efforts on the most promising candidate molecules. scienceopen.com

CRISPR/Cas9 and Genetic Screening Approaches

The cellular environment can significantly impact the effectiveness of a degrader. Functional genomic screens using CRISPR/Cas9 technology are a powerful, unbiased way to identify the genes and pathways that influence a cell's response to this compound. frontiersin.orgnih.gov

Genome-wide CRISPR screens can be designed to find genes whose knockout leads to either resistance or increased sensitivity to a drug. nih.gov For this compound, such a screen would typically involve:

Library Transduction: Introducing a library of single-guide RNAs (sgRNAs), each targeting a different gene in the genome, into a population of cancer cells.

Drug Treatment: Treating the cell population with this compound at a concentration that inhibits growth or is cytotoxic.

Sequencing and Analysis: After a period of growth, the surviving cells (in a resistance screen) or the depleted cells (in a sensitivity screen) are collected. Deep sequencing is used to determine the abundance of each sgRNA. elrig.org

Genes whose sgRNAs are enriched in the surviving population are potential resistance factors, while those depleted are potential sensitizers. youtube.com Potential hits from such a screen could include components of the ubiquitin-proteasome system (e.g., other E3 ligases, deubiquitinases) or proteins involved in drug transport.

Table 2: Hypothetical Results from a CRISPR Resistance Screen with this compound

| Gene Symbol | Gene Name | Screen Result | Potential Role in Resistance Mechanism |

| CUL4B | Cullin 4B | Enriched | Component of an alternative E3 ligase complex |

| USP7 | Ubiquitin Specific Peptidase 7 | Enriched | Deubiquitinase that may remove ubiquitin from HDAC6 |

| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | Enriched | Drug efflux pump that may export the degrader from the cell |

| NFE2L2 | Nuclear Factor, Erythroid 2 Like 2 | Enriched | Master regulator of antioxidant response, general stress resistance |

This table provides hypothetical examples of genes that could be identified in a CRISPR screen for resistance to an HDAC6 degrader.

Once candidate genes are identified from a screen, their roles must be confirmed. CRISPR/Cas9 gene editing is used to validate these hits by creating precise, individual knockout cell lines for each gene of interest. nih.govscienceopen.com

For example, if the screen suggested that loss of a specific deubiquitinase (DUB) sensitizes cells to degrader 9c, researchers would:

Generate a knockout cell line for that DUB using a specific sgRNA.

Compare the response of the knockout cells to the original (wild-type) cells when treated with a range of concentrations of this compound.

If the knockout cells show significantly increased cell death or growth inhibition, it validates the role of that DUB in modulating the activity of the degrader. acs.org

This validation step is crucial for confirming the biological relevance of the screening results and for identifying potential combination therapy strategies or biomarkers of response. nih.govscienceopen.com

Challenges, Limitations, and Future Research Directions for Hdac6 Degrader 9c

Overcoming Resistance Mechanisms to Degradation

As with any therapeutic modality, the potential for acquired resistance to HDAC6 degraders is a critical consideration.

Mechanisms of resistance to traditional HDAC inhibitors can involve the activation of alternative signaling pathways. immunologyresearchjournal.com For instance, resistance to the pan-HDAC inhibitor romidepsin (B612169) has been linked to the induction of the ERK pathway. immunologyresearchjournal.com Similarly, resistance to the selective HDAC6 inhibitor ricolinostat (B612168) in lymphoma cell lines was associated with the upregulation of the Bruton's tyrosine kinase (BTK) pathway. nih.govaacrjournals.org

It is plausible that similar adaptive resistance mechanisms could arise in response to HDAC6 degradation. Cells might upregulate signaling pathways that compensate for the loss of HDAC6 function. For example, HDAC6 is involved in protein quality control through its role in aggresome formation. aacrjournals.org Chronic degradation of HDAC6 could lead to the activation of other protein clearance mechanisms, such as the unfolded protein response (UPR). aacrjournals.org

Understanding the mechanisms of resistance is key to designing strategies to overcome it. If resistance to HDAC6 degrader 9c emerges through the activation of a specific signaling pathway, a rational approach would be to combine the degrader with an inhibitor of that pathway. For example, if the BTK pathway is upregulated, combining the HDAC6 degrader with a BTK inhibitor like ibrutinib (B1684441) could be a synergistic strategy. nih.govaacrjournals.org

The development of second-generation degraders could also address resistance. This might involve creating degraders that can overcome mutations in HDAC6 or the E3 ligase that prevent ternary complex formation. Additionally, "homo-PROTACs," which are dimers of an inhibitor that induce auto-degradation of the target protein, represent a novel approach that could potentially circumvent certain resistance mechanisms. nih.govtandfonline.com

| Resistance Mechanism | Potential Strategy | Example |

|---|---|---|

| Activation of compensatory signaling pathways | Combination therapy | HDAC6 degrader + BTK inhibitor (e.g., Ibrutinib). nih.govaacrjournals.org |

| Mutations in target or E3 ligase | Second-generation degraders | Design of degraders with altered binding modes. |

| Upregulation of protein synthesis | Combination with transcription inhibitors | HDAC6 degrader + RNA polymerase inhibitor. |

Development of Novel Research Tools and Methodologies

Advancing the field of HDAC6 degraders requires the development of more sophisticated research tools. osf.io Current methods for assessing degrader activity, such as Western blotting and in-cell ELISA, are effective but can be low-throughput. nih.govwisc.edu High-throughput screening methods are needed to rapidly evaluate large libraries of potential degraders. wisc.edu

Furthermore, new methodologies are required to study the complex biology of PROTACs in living systems. This includes techniques to:

Visualize Ternary Complex Formation: Developing fluorescent probes or other imaging techniques to observe the formation of the HDAC6-degrader-E3 ligase complex in real-time within cells would provide invaluable mechanistic insights. nih.gov

Assess In Vivo Efficacy and Pharmacodynamics: Robust and validated biomarkers are needed to monitor HDAC6 degradation and its downstream effects in animal models and eventually in clinical trials. ashpublications.org Acetylation of α-tubulin is a well-established pharmacodynamic marker for HDAC6 inhibition and degradation. wisc.eduacs.org

Predict Degradation Selectivity: Computational modeling and structural biology approaches are needed to better predict which HDAC isoforms and other proteins might be susceptible to degradation by a given PROTAC, which could help in designing more selective molecules from the outset. tandfonline.com

Creation of Genetically Encoded Biosensors for Real-Time Degradation Monitoring

A significant challenge in the development of PROTACs is the ability to monitor their effects in real-time within living cells. Traditional methods like Western blotting provide snapshots of protein levels at discrete time points but lack the temporal resolution to capture the dynamic process of protein degradation. The creation of genetically encoded biosensors offers a solution to this limitation.

Future research should focus on developing fluorescent or bioluminescent biosensors to track the degradation of HDAC6 induced by "this compound" in real time. nih.gov These biosensors typically consist of a fluorescent protein fused to the target protein, allowing for the visualization and quantification of protein levels through changes in fluorescence intensity. biorxiv.orgportlandpress.commdpi.com

One promising approach involves the use of CRISPR/Cas9 technology to endogenously tag HDAC6 with a small peptide, such as HiBiT. researchgate.netpromega.jp This peptide can then be detected by a complementary larger protein (LgBiT) to generate a luminescent signal, providing a highly sensitive and real-time readout of endogenous HDAC6 levels. researchgate.netpromega.jp This system would allow for the precise determination of key degradation parameters, including the rate of degradation and the maximal degradation (Dmax). researchgate.netpromega.jp

Furthermore, Förster Resonance Energy Transfer (FRET)-based biosensors could be designed to monitor the conformational changes in HDAC6 or its interactions with other proteins upon binding of "this compound". acs.org Such biosensors would provide invaluable insights into the mechanism of action of the degrader and its impact on the cellular functions of HDAC6. acs.org

| Biosensor Technology | Principle | Potential Application for this compound |

| Fluorescent Protein Fusion | Fusion of a fluorescent protein (e.g., GFP) to HDAC6. | Direct visualization of HDAC6 localization and abundance changes in real-time upon treatment with "this compound". |

| HiBiT/LgBiT System | CRISPR/Cas9-mediated tagging of endogenous HDAC6 with the HiBiT peptide, which complements with LgBiT to produce luminescence. researchgate.netpromega.jp | Quantitative, real-time measurement of endogenous HDAC6 degradation kinetics and efficiency. researchgate.netpromega.jp |

| FRET-based Sensors | A pair of fluorescent proteins are attached to HDAC6 or interacting partners, where a change in distance or orientation upon degrader binding alters the FRET signal. acs.org | Monitoring conformational changes in HDAC6 or its dissociation from binding partners upon engagement by "this compound". acs.org |

Advanced Imaging Techniques for In Vivo Degrader Distribution and Target Engagement

Understanding the in vivo behavior of "this compound" is crucial for its development as a therapeutic agent. Advanced imaging techniques are essential to visualize its distribution in whole organisms and to confirm its engagement with HDAC6 in target tissues.

Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that can be adapted for this purpose. By labeling "this compound" with a positron-emitting radionuclide, it would be possible to track its biodistribution, pharmacokinetics, and target engagement in vivo. This approach would provide critical information on whether the degrader reaches its intended target tissues and engages with HDAC6 at concentrations sufficient to induce degradation.

Another promising technique is the use of fluorescently labeled versions of "this compound". While in vivo fluorescence imaging can be challenging due to light scattering and absorption by tissues, the development of near-infrared (NIR) fluorescent probes offers improved tissue penetration. portlandpress.com Conjugating a NIR fluorophore to "this compound" could enable real-time visualization of its accumulation in tumors or other target sites.

Furthermore, techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) can be adapted for in vivo imaging to monitor target engagement. acs.orgtandfonline.comresearchgate.net This could involve creating transgenic animal models expressing a NanoLuc-HDAC6 fusion protein, which, upon administration of a fluorescently labeled "this compound", would generate a BRET signal, indicating target engagement. acs.org

Broader Impact and Conceptual Advances in TPD Research

The research and development of "this compound" have implications that extend beyond this single molecule, contributing to the broader field of targeted protein degradation (TPD).

Generalizability of Design Principles from Degrader 9c to Other Targets

"this compound" is a heterobifunctional molecule composed of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN). mdpi.com The design principles learned from the development of this degrader are highly generalizable to other protein targets. nih.gov

The key components of a PROTAC—the target-binding warhead, the E3 ligase-recruiting moiety, and the linker—can be modularly exchanged to create new degraders for other proteins of interest. nih.gov The experience gained in optimizing the linker length and composition for "this compound" to ensure efficient ternary complex formation between HDAC6 and the E3 ligase can inform the design of linkers for other PROTACs. mdpi.comnih.gov

Moreover, the strategy of converting a non-selective inhibitor into a selective degrader, as has been explored with some HDAC inhibitors, is a powerful concept that can be widely applied. acs.org This approach demonstrates that even if a small molecule binds to multiple members of a protein family, a PROTAC derived from it can achieve selectivity for degrading a specific family member. acs.org

| Design Principle | Description | Generalizability |

| Modular Design | PROTACs consist of interchangeable modules: a target binder, a linker, and an E3 ligase recruiter. | This modularity allows for the rapid generation of new PROTACs for different targets by swapping the target-binding warhead. |

| Linker Optimization | The length, rigidity, and attachment points of the linker are critical for effective ternary complex formation. | The principles of linker design learned from "this compound" can guide the optimization of linkers for other PROTACs to achieve optimal degradation. |

| Achieving Selectivity from Non-selective Binders | A non-selective inhibitor can be converted into a selective degrader by optimizing the ternary complex formation for a specific target. acs.org | This principle can be applied to other protein families where selective inhibitors are difficult to develop, enabling the selective degradation of a single member. |

Contribution of Degrader 9c Research to the Understanding of HDAC6 Biology

The availability of a selective degrader for HDAC6, such as "this compound," provides a powerful tool to dissect the complex biology of this enzyme. Unlike inhibitors, which only block the catalytic activity of a protein, degraders eliminate the entire protein, including its non-enzymatic scaffolding functions. acs.org

HDAC6 is known to have multiple domains and interact with a variety of proteins, suggesting it has functions beyond its deacetylase activity. nih.govmdpi.com By using "this compound" to deplete the cell of the entire HDAC6 protein, researchers can investigate the consequences of losing these non-catalytic functions. This can lead to a more complete understanding of the role of HDAC6 in processes such as protein quality control, cell migration, and the regulation of the cytoskeleton. nih.govnih.gov

For example, studies using "this compound" can help to clarify the importance of HDAC6's ubiquitin-binding domain in the aggresome pathway, a process for clearing misfolded proteins. nih.gov This research can have significant implications for understanding and treating neurodegenerative diseases and cancer, where these pathways are often dysregulated.

Prospects for Novel Degrader Modalities Inspired by Degrader 9c Studies

The success of PROTACs like "this compound" has spurred the development of novel degrader modalities that expand the scope of targeted protein degradation. These next-generation approaches aim to overcome some of the limitations of traditional PROTACs, such as their large size and potential for off-target effects.

One exciting area of research is the development of Lysosome-Targeting Chimeras (LYTACs) . sygnaturediscovery.compalleonpharma.com Unlike PROTACs, which utilize the proteasome, LYTACs hijack the lysosomal degradation pathway. sygnaturediscovery.comnih.govbmglabtech.com This approach is particularly promising for degrading extracellular and membrane-bound proteins, which are inaccessible to the proteasome. researchgate.net

Another emerging modality is Autophagy-Targeting Chimeras (AUTACs) , which induce the degradation of target proteins through the autophagy pathway. sygnaturediscovery.comnih.govbmglabtech.com AUTACs have the potential to degrade not only individual proteins but also larger protein aggregates and even entire organelles, opening up new therapeutic avenues for diseases characterized by the accumulation of cellular debris. sygnaturediscovery.com

The development of covalent PROTACs is another area of active investigation. researchgate.netnih.gov By forming a covalent bond with the E3 ligase, these degraders can have a more prolonged duration of action and may be effective at lower concentrations. researchgate.netnih.gov

The principles learned from "this compound" regarding target engagement and E3 ligase recruitment will be invaluable in the design and optimization of these novel degrader modalities.

Q & A

Q. What is the molecular mechanism by which HDAC6 degrader 9c induces selective degradation of HDAC6?

this compound is a bifunctional PROTAC molecule comprising an HDAC6-binding ligand linked to a cereblon (CRBN)-recruiting E3 ubiquitin ligase ligand. Upon binding to HDAC6 and CRBN, it facilitates ternary complex formation, leading to polyubiquitination of HDAC6 and subsequent proteasomal degradation. This mechanism bypasses catalytic inhibition and targets non-enzymatic functions of HDAC6, such as its zinc-finger ubiquitin-binding domain (ZnF-UBP) .

Q. How are DC50 and Dmax values experimentally determined for this compound?

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation efficiency) are quantified using automated capillary Western blot (e.g., Simple Western immunoassay). Lysate samples (3 µL) from treated cells are analyzed for HDAC6 protein levels, with normalization to total protein. Dose-response curves are generated to calculate DC50 (e.g., 34 nM for 9c) and Dmax (70.5% in leukemia cell lines) .

Q. What cellular models are appropriate for evaluating the efficacy of this compound?

Hematological malignancy models, such as multiple myeloma (MM1S) and myeloid leukemia (MV4-11) cell lines, are commonly used. These models allow assessment of antiproliferative effects (IC50), apoptosis induction (via caspase-3 activation), and downstream biomarkers like α-tubulin hyperacetylation, a hallmark of HDAC6 inhibition .

Advanced Research Questions

Q. How do structural variations in PROTAC linkers impact the degradation efficiency of this compound?

Linker length and composition critically influence ternary complex stability. For example, a 3-PEG linker in compound 24a improved HDAC6 degradation (DC50 = 3.5 nM) compared to shorter or rigid linkers. Computational modeling of linker flexibility and solvent-accessible surface area (SASA) can optimize degradation efficiency .

Q. Why do reported DC50 values for HDAC6 degraders vary across studies (e.g., 34 nM for 9c vs. 3.5 nM for PROTAC A6)?

Discrepancies arise from differences in cell type (e.g., solid vs. hematological tumors), assay conditions (e.g., incubation time), and linker chemistry. PROTAC A6, synthesized via solid-phase parallel methods, employs a vorinostat-based warhead and optimized PEG linker, enhancing proteasome engagement .

Q. How can proteomic profiling resolve off-target effects of this compound?

Global ubiquitinomics and data-independent acquisition (DIA) mass spectrometry enable proteome-wide identification of neosubstrates. For example, this compound may inadvertently degrade HDAC1 (IC50 = 647 nM) due to warhead promiscuity. Proteomic validation pipelines (e.g., NEOsphere Biotechnologies) quantify off-target ubiquitination and prioritize selective degraders .

Q. What synthetic strategies improve the scalability of this compound for preclinical studies?

Solid-phase parallel synthesis allows rapid generation of PROTAC libraries. By immobilizing the CRBN ligand on resin, iterative coupling of HDAC inhibitors and linkers (e.g., alkyl/PEG spacers) reduces purification steps and enhances yield (>90% purity in PROTAC A6) .

Q. How does this compound compare to catalytic inhibitors (e.g., Mocetinostat) in overcoming resistance mechanisms?

Unlike Mocetinostat (pan-HDAC inhibitor; IC50 = 0.15 µM for HDAC1), this compound avoids compensatory upregulation of HDAC isoforms. In resistant MM1S cells, 9c retains efficacy by degrading HDAC6, whereas inhibitors fail due to HDAC6-CD1 domain redundancy .

Methodological Considerations

- Ternary Complex Validation : Co-immunoprecipitation (Co-IP) with anti-CRBN/HDAC6 antibodies confirms complex formation .

- Selectivity Profiling : Multiplexed Simple Western assays quantify off-target HDAC degradation (e.g., HDAC1, HDAC3) .

- In Vivo Models : Xenograft studies in NSG mice with HDAC6-driven tumors (e.g., prostate PC-3) assess pharmacokinetics and tumor regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.